Technical Guide to (S)-tert-Butyl 2-oxa-8-azaspirodecan-4-ylcarbamate: Properties, Protocols, and Strategic Applications in Drug Discovery
Technical Guide to (S)-tert-Butyl 2-oxa-8-azaspirodecan-4-ylcarbamate: Properties, Protocols, and Strategic Applications in Drug Discovery
Technical Guide to (S)-tert-Butyl 2-oxa-8-azaspiro[1]decan-4-ylcarbamate: Properties, Protocols, and Strategic Applications in Drug Discovery
Executive Summary
Modern drug discovery is undergoing a paradigm shift away from planar, aromatic-heavy molecules toward complex, three-dimensional architectures. At the forefront of this transition are spirocyclic building blocks. (S)-tert-Butyl 2-oxa-8-azaspiro[1]decan-4-ylcarbamate is a highly versatile, orthogonally protected diamine scaffold designed to impart structural rigidity and 3D complexity to active pharmaceutical ingredients (APIs).
By featuring a free secondary amine (piperidine N8) and a Boc-protected primary amine (THF N4), this molecule allows chemists to execute highly selective, sequential functionalizations. This whitepaper provides an authoritative breakdown of its chemical properties, handling safety (MSDS), and validated experimental protocols for its integration into drug discovery pipelines.
Chemical Identity & Physical Properties
Understanding the precise structural parameters of this spirocycle is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule consists of a 6-membered piperidine ring spiro-fused to a 5-membered tetrahydrofuran (THF) ring.
Table 1: Chemical Identity and Structural Parameters
| Property | Value / Description |
| Chemical Name | (S)-tert-Butyl 2-oxa-8-azaspiro[1]decan-4-ylcarbamate |
| CAS Registry Number | 2098564-13-5[2],[3] |
| Molecular Formula | C₁₃H₂₄N₂O₃[4] |
| Molecular Weight | 256.34 g/mol [5] |
| Stereochemistry | (S)-configuration at the C4 position |
| Reactive Sites | Free secondary amine (N8); Boc-protected primary amine (N4) |
| Appearance | White to off-white solid/powder |
Material Safety Data Sheet (MSDS) & Handling Protocols
As a reactive amine building block, strict adherence to safety and storage protocols is required to maintain the integrity of the molecule and ensure laboratory safety. The free secondary amine is susceptible to slow oxidation, while the Boc-carbamate is sensitive to strong acids.
Table 2: Hazard Identification and Safe Handling
| Category | Specification / Protocol |
| GHS Hazard Statements | H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation[6],[7]. |
| Signal Word | Warning |
| Personal Protective Equipment (PPE) | Nitrile gloves (0.11 mm minimum thickness), tightly fitting safety goggles, standard laboratory coat. Handle inside a certified chemical fume hood. |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). Causality: Low temperatures and inert gas prevent the oxidative degradation of the free piperidine nitrogen and mitigate any trace-acid-catalyzed thermal deprotection of the Boc group. |
| First Aid Measures | Eye Contact: Flush with copious amounts of water for 15 mins. Skin Contact: Wash with soap and water; remove contaminated clothing. |
Strategic Role in Drug Discovery: "Escape from Flatland"
The incorporation of (S)-tert-Butyl 2-oxa-8-azaspiro[1]decan-4-ylcarbamate into a drug scaffold is driven by the "Escape from Flatland" principle. Pioneered by Lovering et al., this concept demonstrates that increasing the fraction of sp³-hybridized carbons ( Fsp3 ) in a drug candidate directly correlates with higher clinical success rates[8],[9].
Mechanistic Advantages of the Spiro[1]decane Core:
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Improved Aqueous Solubility: By disrupting the crystal lattice packing inherent to flat aromatic rings, the spirocyclic core lowers the melting point and significantly enhances thermodynamic solubility[9],[10].
-
Reduced Off-Target Promiscuity: The 3D vector projection of the spirocycle ensures highly specific interactions with the target protein's binding pocket, reducing off-target toxicity driven by non-specific hydrophobic or π−π stacking interactions.
-
Metabolic Stability: The lack of easily oxidizable benzylic positions and the steric shielding provided by the spiro-fusion protect the scaffold from rapid Cytochrome P450 (CYP) mediated degradation.
Fig 1: Mechanistic impact of spirocyclic scaffolds on pharmacokinetic properties.
Experimental Workflows & Methodologies
The true utility of this building block lies in its orthogonal reactivity . The N8 position (piperidine) is a free, highly nucleophilic secondary amine, while the N4 position is a protected primary amine. This allows for a self-validating, two-stage synthetic workflow.
Protocol A: N8-Functionalization via Amide Coupling
This step functionalizes the free piperidine nitrogen while leaving the N4-Boc group completely intact.
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Activation: In an oven-dried flask under Argon, dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).
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Base Addition: Add N,N -Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes. Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to form a highly reactive, non-epimerizing active ester.
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Coupling: Add (S)-tert-Butyl 2-oxa-8-azaspiro[1]decan-4-ylcarbamate (1.0 equiv) in one portion. Stir for 2–4 hours. The sterically accessible N8 amine rapidly attacks the active ester.
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Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
Protocol B: Acidic Deprotection of the N4-Carbamate
Once the N8 position is secured, the Boc group is removed to reveal the primary amine for subsequent elaboration.
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Preparation: Dissolve the N8-functionalized intermediate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Cool the flask to 0°C using an ice bath.
-
Acid Cleavage: Slowly add Trifluoroacetic acid (TFA) dropwise to achieve a final DCM:TFA ratio of 4:1 (v/v). Causality: TFA selectively protonates the carbamate oxygen, triggering the expulsion of a tert-butyl cation (which eliminates to isobutene gas) and CO2 gas. Conducting this at 0°C to room temperature prevents the cleavage of more robust amide bonds formed in Protocol A.
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Monitoring: Monitor the reaction via LC-MS. The disappearance of the starting material mass and the appearance of the [M+H−100] peak confirms the loss of the Boc group.
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Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with Toluene (3x) to azeotropically remove residual TFA. The product is isolated as a stable TFA salt, ready for the next synthetic step.
Fig 2: Orthogonal synthetic workflow leveraging the free N8 amine and Boc-protected N4 amine.
References
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]
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